3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits a unique structure and interesting properties that make it an attractive candidate for drug design and development.
Mechanism of Action
The mechanism of action of 3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and viral strains, reduce inflammation, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one is its broad spectrum of biological activities. This makes it a versatile compound for use in a variety of lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its efficacy in certain applications.
Future Directions
There are several future directions for research on 3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one. One area of interest is the development of more efficient synthesis methods that can yield the compound in higher yields and purity. Another area of interest is the optimization of its biological activities through the identification of its molecular targets and the development of more potent analogs. Additionally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
The synthesis of 3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one can be achieved through several methods. One of the most common methods involves the reaction of 2-aminothiophenol and 3,4-dihydro-2H-pyran-2-one in the presence of a suitable catalyst. This reaction yields the desired compound in good yield and purity.
Scientific Research Applications
3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
properties
IUPAC Name |
3,4-diamino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-8-7-5-3-1-2-4-6(5)16-9(7)13-10(15)14(8)12/h1-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPCIQKWQWTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N(C(=O)N=C3S2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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